
4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a chemical compound with the molecular formula C13H9Cl2NO4S It is known for its unique structure, which includes a benzoic acid moiety linked to a sulfonamide group substituted with 2,6-dichlorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can also contribute to the compound’s overall biological activity by interacting with cellular components. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid methyl ester
- This compound ethyl ester
- This compound amide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both sulfonamide and benzoic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its sulfonamide functional group and a dichlorophenyl moiety, exhibits potential therapeutic applications ranging from anti-inflammatory to antimicrobial effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H9Cl2NO4S with a molecular weight of approximately 346.19 g/mol. The presence of two chlorine atoms on the phenyl ring enhances its chemical reactivity and biological properties, making it an interesting subject for research in medicinal chemistry and pharmacology .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate synthase, an enzyme crucial for folate synthesis. This inhibition can disrupt cellular metabolism and proliferation .
- Cell Signaling Modulation : It influences various signaling pathways, potentially affecting gene expression related to inflammatory responses .
- Antimicrobial Activity : Similar compounds have demonstrated varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that electron-donating groups enhance antibacterial potency .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. A comparative study showed that derivatives with similar structures had varying zones of inhibition (ZOI). For instance:
Compound | ZOI against S. aureus (mm) | ZOI against E. coli (mm) |
---|---|---|
Reference Drug (Chloramphenicol) | 19 mm | 22 mm |
This compound | Moderate activity | Moderate activity |
The presence of electron-withdrawing groups like chlorine was noted to moderate the antibacterial activity compared to more electron-rich derivatives .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through modulation of cytokine production. Studies indicate that it can downregulate pro-inflammatory cytokines in various cell types, suggesting potential applications in treating inflammatory diseases .
3. Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of this compound against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that while it possesses some antiproliferative activity, it is less potent than established chemotherapeutics like doxorubicin:
Compound | GI50 (µM) against MCF-7 | GI50 (µM) against A549 |
---|---|---|
Doxorubicin | 1.1 | N/A |
This compound | >3.5 | >3.5 |
These findings suggest that while the compound has potential as an anticancer agent, further structural modifications may be necessary to enhance its efficacy .
Case Study 1: Antibacterial Efficacy
In a laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of various sulfonamide derivatives including this compound. The results demonstrated that while it exhibited moderate activity against both S. aureus and E. coli, modifications to the sulfonamide structure significantly influenced potency.
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory properties of the compound in a murine model of inflammation. Treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory diseases.
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-10-2-1-3-11(15)12(10)21(19,20)16-9-6-4-8(5-7-9)13(17)18/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYWEYOMRINEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.